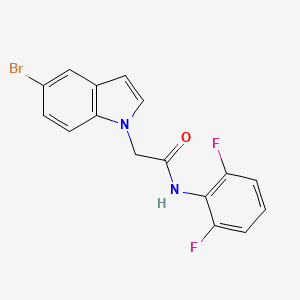
2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its unique structure.
2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies.
Biology: It could serve as a potential bioactive compound due to its indole scaffold.
Medicine: Research may explore its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: It might find applications in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism remains speculative, but potential targets could include enzymes, receptors, or cellular pathways related to the indole and acetamide moieties.
- Further research is needed to elucidate its specific mode of action.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-(5-bromo-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide, with the CAS number 1324097-84-8, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a complex structure that includes an indole moiety and a difluorophenyl group, which may contribute to its biological properties.
- Molecular Formula : C16H11BrF2N2O
- Molecular Weight : 365.17 g/mol
- Structural Features : The compound features a brominated indole ring, which is known for its diverse biological activities, and a difluorophenyl acetamide side chain that may enhance its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that indoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound has not been extensively documented; however, the presence of the indole core suggests potential anticancer efficacy.
Case Study : In a study investigating similar indole derivatives, compounds demonstrated significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from low micromolar to nanomolar concentrations, indicating strong activity against these malignancies .
Antimicrobial Activity
Indole derivatives have also been recognized for their antimicrobial properties. A related compound with structural similarities to this compound was shown to exhibit antibacterial activity against Gram-positive bacteria.
| Compound | Activity | Test Organisms | IC50 (µM) |
|---|---|---|---|
| Similar Indole Derivative | Antibacterial | Staphylococcus aureus | 15 |
| Similar Indole Derivative | Antifungal | Candida albicans | 20 |
This table illustrates the potential for similar activity in this compound based on structural analogs .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion, has been targeted by various indole derivatives. Compounds that inhibit IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, an essential amino acid for T-cell function.
Research Findings : A study on azole-based IDO inhibitors reported varying inhibitory activities ranging from nanomolar to millimolar concentrations depending on structural modifications. Although direct studies on this compound are lacking, its structure suggests it may possess similar inhibitory capabilities .
Properties
Molecular Formula |
C16H11BrF2N2O |
|---|---|
Molecular Weight |
365.17 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H11BrF2N2O/c17-11-4-5-14-10(8-11)6-7-21(14)9-15(22)20-16-12(18)2-1-3-13(16)19/h1-8H,9H2,(H,20,22) |
InChI Key |
COHIKZUDYPHWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















